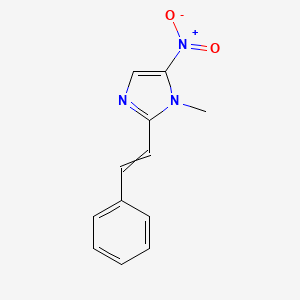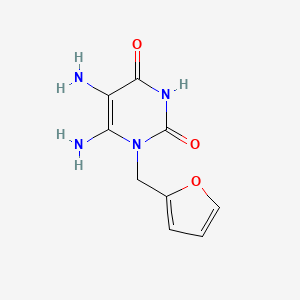
3-(3-Chloro-propoxy)-benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-Chloro-propoxy)-benzoic acid ethyl ester is an organic compound with the molecular formula C12H15ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and a 3-chloropropoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-propoxy)-benzoic acid ethyl ester typically involves the esterification of 3-(3-chloropropoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(3-Chloropropoxy)benzoic acid+Ethanol→3-(3-Chloropropoxy)benzoic acid ethyl ester+Water
The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
化学反応の分析
Types of Reactions
3-(3-Chloro-propoxy)-benzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form different oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-(3-Chloropropoxy)benzoic acid and ethanol.
Nucleophilic Substitution: Various substituted benzoic acid ethyl esters.
Oxidation: Oxidized derivatives of the original compound.
科学的研究の応用
3-(3-Chloro-propoxy)-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chloro-propoxy)-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as a substrate for enzymes, undergo metabolic transformations, or interact with cellular receptors. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 3-Chlorobenzoic acid ethyl ester
- 3-(2-Chloropropoxy)benzoic acid ethyl ester
- 3-(4-Chloropropoxy)benzoic acid ethyl ester
Uniqueness
3-(3-Chloro-propoxy)-benzoic acid ethyl ester is unique due to the specific positioning of the chloropropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.
特性
分子式 |
C12H15ClO3 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC名 |
ethyl 3-(3-chloropropoxy)benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-2-15-12(14)10-5-3-6-11(9-10)16-8-4-7-13/h3,5-6,9H,2,4,7-8H2,1H3 |
InChIキー |
LTCHKFQMPAGJLR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-acetyl-10-bromo-5H-dibenz[b,f]azepine](/img/structure/B8467124.png)


